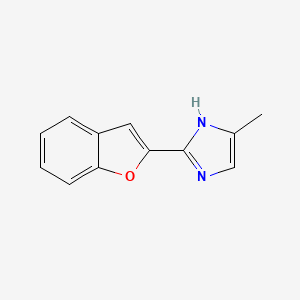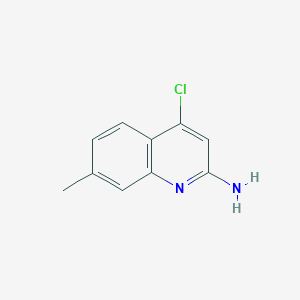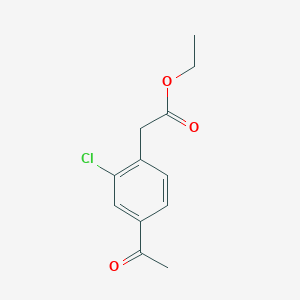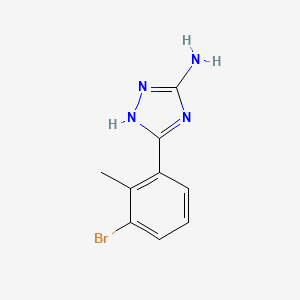
(R)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate: is a chiral compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxybutanoate moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxy group using a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to esterification with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester moiety, converting it into primary alcohols.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxy group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxobutanoate.
Reduction: Formation of benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanol.
Substitution: Formation of benzyl 4-hydroxy-2-hydroxybutanoate.
Scientific Research Applications
Chemistry
In organic chemistry, ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products .
Biology
The compound serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways .
Medicine
In medicinal chemistry, it is utilized in the development of drug candidates, particularly those targeting specific enzymes or receptors .
Industry
Industrially, the compound is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty materials .
Mechanism of Action
The mechanism of action of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves its role as a protecting group and chiral auxiliary. The TBDMS group protects the hydroxy functionality during various synthetic transformations, preventing unwanted side reactions. The benzyl ester moiety can be selectively cleaved under hydrogenolysis conditions, allowing for the release of the desired product .
Comparison with Similar Compounds
Similar Compounds
- Ethyl ®-4-((tert-butyldimethylsilyl)oxy)decanoate
- (4R,6R,E)-6-((tert-butyldimethylsilyl)oxy)-4-hydroxydec-2-enoate
- (4S,6R,E)-6-((tert-butyldimethylsilyl)oxy)-4-hydroxydec-2-enoate
Uniqueness
What sets ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate apart is its specific combination of a benzyl ester and a TBDMS-protected hydroxy group, which provides unique reactivity and selectivity in synthetic applications .
Properties
Molecular Formula |
C17H28O4Si |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
benzyl (2R)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3/t15-/m1/s1 |
InChI Key |
QAQQEKKSOHHHNA-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@H](C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)



![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)

![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)





